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Compound of Interest

Compound Name: 3,3-Piperidinediethanol

Cat. No.: B15364809 Get Quote

An In-Depth Technical Guide to 3,3-
Piperidinediethanol
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3,3-Piperidinediethanol is a sparsely documented compound. As such, the

experimental protocols and characterization data presented herein are hypothetical and based

on established principles of organic chemistry and data from analogous structures. This guide

is intended to provide a foundational understanding and a theoretical framework for future

research.

Chemical Structure and Identification
3,3-Piperidinediethanol is a piperidine derivative characterized by the presence of two ethanol

substituents attached to the third carbon of the piperidine ring.

Chemical Structure:

Table 1: Chemical Identifiers
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Identifier Value Source

IUPAC Name
2,2'-(Piperidin-3,3-

diyl)diethanol
N/A

CAS Number 873433-30-8 [1]

Molecular Formula C9H19NO2 N/A

Molecular Weight 173.25 g/mol N/A

SMILES OCCC1(CCO)CCCNC1 [1]

Hypothetical Synthesis Protocol
The synthesis of 3,3-Piperidinediethanol can be envisioned through a multi-step process

starting from a suitable piperidine precursor. A plausible route involves the dialkylation of a

protected 3,3-piperidinedicarboxylate derivative followed by reduction.

2.1 Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway involves the protection of the

piperidine nitrogen, followed by the reduction of the ester groups at the 3-position to the

corresponding diol.

Workflow of the Proposed Synthesis:
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Hypothetical Synthesis of 3,3-Piperidinediethanol

Diethyl 3,3-piperidinedicarboxylate

N-Boc-diethyl 3,3-piperidinedicarboxylate

Boc2O, Et3N, DCM

N-Boc-3,3-piperidinedimethanol

LiAlH4, THF

3,3-Piperidinediethanol

TFA, DCM

Click to download full resolution via product page

Caption: Hypothetical synthesis of 3,3-Piperidinediethanol.

2.2 Detailed Experimental Protocol (Hypothetical)

Step 1: N-Protection of Diethyl 3,3-piperidinedicarboxylate

To a solution of diethyl 3,3-piperidinedicarboxylate (1.0 eq) in dichloromethane (DCM, 10

mL/mmol) is added triethylamine (1.2 eq).

The solution is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-

wise.

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

The reaction is quenched with water, and the organic layer is separated.
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The aqueous layer is extracted with DCM (2 x 10 mL/mmol).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure to yield N-Boc-diethyl 3,3-piperidinedicarboxylate.

Step 2: Reduction of the Di-ester

A solution of N-Boc-diethyl 3,3-piperidinedicarboxylate (1.0 eq) in dry tetrahydrofuran (THF,

15 mL/mmol) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄,

2.5 eq) in dry THF at 0 °C.

The reaction mixture is then heated to reflux for 4 hours.

After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water (x

mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of

LiAlH₄ used.

The resulting mixture is stirred for 1 hour, and the solid is filtered off and washed with THF.

The filtrate is concentrated under reduced pressure to give N-Boc-3,3-piperidinedimethanol.

Step 3: Deprotection of the Piperidine Nitrogen

To a solution of N-Boc-3,3-piperidinedimethanol (1.0 eq) in DCM (10 mL/mmol) is added

trifluoroacetic acid (TFA, 5 eq) at 0 °C.

The reaction mixture is stirred at room temperature for 2 hours.

The solvent and excess TFA are removed under reduced pressure.

The residue is dissolved in water and basified with 2M NaOH to pH > 10.

The aqueous solution is extracted with DCM (3 x 15 mL/mmol).

The combined organic layers are dried over anhydrous sodium sulfate and concentrated to

yield 3,3-Piperidinediethanol.

Predicted Physicochemical and Spectroscopic Data
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Due to the lack of experimental data, the following properties are predicted based on

computational models.

Table 2: Predicted Physicochemical Properties

Property Predicted Value

Boiling Point ~280-300 °C at 760 mmHg

Melting Point ~50-60 °C

LogP ~ -0.5

pKa (most basic) ~10.5 (amine)

3.1 Predicted Spectroscopic Characterization

¹H NMR (Predicted, CDCl₃, 400 MHz):

δ ~3.7-3.8 ppm (t, 4H): -CH₂-OH protons.

δ ~2.8-3.0 ppm (m, 4H): Protons on carbons adjacent to the nitrogen (C2 and C6).

δ ~1.8-2.0 ppm (br s, 1H): -NH proton.

δ ~1.6-1.8 ppm (m, 4H): -CH₂-CH₂-OH protons.

δ ~1.4-1.6 ppm (m, 2H): Protons on C5.

δ ~1.2-1.4 ppm (m, 2H): Protons on C4.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

δ ~60-62 ppm: -CH₂-OH carbons.

δ ~48-50 ppm: C2 and C6 carbons.

δ ~40-42 ppm: Quaternary C3 carbon.

δ ~35-37 ppm: -CH₂-CH₂-OH carbons.
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δ ~25-27 ppm: C5 carbon.

δ ~22-24 ppm: C4 carbon.

IR (Predicted, cm⁻¹):

~3300-3400 (broad): O-H and N-H stretching.

~2850-2950: C-H stretching.

~1450: C-H bending.

~1050: C-O stretching.

Mass Spectrometry (Predicted, ESI+):

m/z: 174.1494 [M+H]⁺.

Logical Relationship Diagram
The following diagram illustrates the logical relationship between the chemical's structure and

its key functional groups, which dictate its chemical properties and potential applications.
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Structural and Functional Relationships

3,3-Piperidinediethanol

Piperidine Ring
(Secondary Amine) Two Primary Alcohol Groups

Basicity, Nucleophilicity Hydrogen Bonding, Polarity Potential for Esterification, Etherification

Potential for Salt Formation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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